molecular formula C22H27ClN2O4S B12070825 Methyl 2-(2-(4-chlorophenyl)acetamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12070825
M. Wt: 451.0 g/mol
InChI Key: YHLLCKBBPPIXLN-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as 4-chlorophenylacetic acid, which is then converted into its corresponding amideCommon reagents used in these reactions include chlorinating agents, amines, and esterification catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)acetamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-(2-chlorophenyl)acetate
  • Ethyl 4-chlorophenylacetate

Uniqueness

Methyl 2-(2-(4-chlorophenyl)acetamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its multi-functionalized thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H27ClN2O4S/c1-5-11-25(12-6-2)21(27)19-14(3)18(22(28)29-4)20(30-19)24-17(26)13-15-7-9-16(23)10-8-15/h7-10H,5-6,11-13H2,1-4H3,(H,24,26)

InChI Key

YHLLCKBBPPIXLN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)CC2=CC=C(C=C2)Cl)C(=O)OC)C

Origin of Product

United States

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